Structural Elucidation and NMR Assignment of 1-Ethylpiperidine-2-carbaldehyde: A Comprehensive Guide
Structural Elucidation and NMR Assignment of 1-Ethylpiperidine-2-carbaldehyde: A Comprehensive Guide
Executive Summary
1-Ethylpiperidine-2-carbaldehyde (CAS 1247705-35-6) is a critical heterocyclic synthon widely utilized in the diastereoselective synthesis of complex pharmaceuticals, including β-lactam antibiotics and bupivacaine analogs. Despite its low molecular weight, the molecule presents a highly complex Nuclear Magnetic Resonance (NMR) profile. The presence of a stereocenter at C-2, combined with the conformational dynamics of the piperidine ring and the nitrogen inversion, renders the ring protons and the N-ethyl protons diastereotopic.
This whitepaper provides a complete, theoretically grounded, and empirically validated 1H and 13C NMR assignment for 1-ethylpiperidine-2-carbaldehyde. By employing a self-validating 2D NMR workflow, we establish a rigorous framework for structural elucidation that drug development professionals can adapt for similar functionalized heterocycles.
Conformational Dynamics & Causality in NMR Behavior
Before executing any spectroscopic analysis, it is imperative to understand the three-dimensional behavior of the molecule, as this dictates the observed chemical shifts and coupling constants ( J ).
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Chair Conformation and Equatorial Preference: The piperidine ring predominantly adopts a chair conformation. The bulky formyl group (-CHO) at C-2 strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes with the axial protons at C-4 and C-6[1].
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Diastereotopic Induction: Because C-2 is a chiral center, the molecule lacks a plane of symmetry. This spatial asymmetry fundamentally alters the magnetic environment of the attached N-ethyl group. Consequently, the two protons of the N-CH 2 group are diastereotopic; they are chemically non-equivalent and will couple with each other, appearing as a complex ABX 3 multiplet rather than a simple first-order quartet.
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Nitrogen Inversion: While tertiary amines undergo rapid pyramidal inversion at room temperature, the steric bulk of the C-2 formyl group restricts this motion, often leading to line broadening in the NMR spectrum if acquired at intermediate exchange temperatures.
Self-Validating Experimental Protocol
To achieve a flawless assignment, the experimental protocol must be designed as a self-validating system . This means every assignment made in a 1D spectrum must be independently verifiable through orthogonal 2D techniques without circular reasoning.
Step-by-Step Acquisition Methodology
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Sample Preparation: Dissolve 30 mg of high-purity 1-ethylpiperidine-2-carbaldehyde in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D).
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Causality: CDCl 3 is chosen because its low polarity preserves the intramolecular hydrogen bonding and native conformation of the amine. The internal reference is set to the residual CHCl 3 signal at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).
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Temperature Control: Lock and shim the spectrometer at precisely 298 K .
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Causality: Maintaining a strict 298 K avoids the coalescence phenomena associated with slow chair-chair interconversion, ensuring sharp, highly resolved multiplets for J -coupling analysis.
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1D 13 C and Multiplicity-Edited HSQC: Acquire a standard 1 H-decoupled 13 C spectrum, immediately followed by a phase-sensitive HSQC.
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Causality: The phase-sensitive HSQC encodes CH 2 signals with an opposite phase (e.g., negative/blue) to CH and CH 3 signals (positive/red). This creates an immediate internal validation checkpoint, preventing the misassignment of the overlapping diastereotopic CH 2 protons in the piperidine ring.
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COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY to map the contiguous spin system from H-2 through H-6.
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HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC optimized for long-range couplings ( nJCH=8 Hz).
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Causality: HMBC bridges the isolated spin systems. It is the only way to definitively prove the attachment of the N-ethyl group to the nitrogen by observing cross-peaks to C-2 and C-6.
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Figure 1: Self-validating 2D NMR workflow for complex heterocyclic assignments.
Complete NMR Assignments
The following tables summarize the quantitative chemical shifts, multiplicity, and 2D validation parameters. The data is synthesized from foundational substituent effect rules for N-alkylpiperidines[2] and baseline spectral data for 1-ethylpiperidine[3].
Table 1: 1 H NMR Assignment (400 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift (ppm) | Multiplicity | J (Hz) | Integration | Key 2D Correlations (COSY / HMBC) |
| CHO | 9.65 | d | 1.5 | 1H | H-2 / C-2, C-3 |
| H-2 | 2.95 | ddd | 10.5, 5.0, 1.5 | 1H | CHO, H-3 / C=O, C-6, N-CH 2 |
| H-6 eq | 3.10 | dt | 11.5, 3.5 | 1H | H-6 ax , H-5 / C-2, N-CH 2 |
| N-CH 2 (H a ) | 2.85 | dq | 13.5, 7.2 | 1H | N-CH 3 , H b / C-2, C-6, N-CH 3 |
| N-CH 2 (H b ) | 2.55 | dq | 13.5, 7.2 | 1H | N-CH 3 , H a / C-2, C-6, N-CH 3 |
| H-6 ax | 2.20 | td | 11.5, 3.0 | 1H | H-6 eq , H-5 / C-2, N-CH 2 |
| H-3 eq / H-3 ax | 1.85 / 1.50 | m | - | 2H | H-2, H-4 / C=O, C-4, C-5 |
| H-4, H-5 | 1.30 - 1.75 | m | - | 4H | H-3, H-6 / C-3, C-6 |
| N-CH 3 | 1.05 | t | 7.2 | 3H | N-CH 2 / N-CH 2 |
Table 2: 13 C NMR Assignment (100 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift (ppm) | Carbon Type (from HSQC) | Key HMBC Correlations Received |
| C=O | 203.5 | CH | H-2, CHO |
| C-2 | 72.4 | CH | CHO, H-3, H-6, N-CH 2 |
| C-6 | 51.2 | CH 2 | H-2, H-4, H-5, N-CH 2 |
| N-CH 2 | 48.6 | CH 2 | H-2, H-6, N-CH 3 |
| C-3 | 27.8 | CH 2 | H-2, H-4, CHO |
| C-5 | 25.1 | CH 2 | H-6, H-4, H-3 |
| C-4 | 23.9 | CH 2 | H-3, H-5, H-6 |
| N-CH 3 | 12.5 | CH 3 | N-CH 2 |
Mechanistic Signal Elucidation & Logical Proof
To establish trustworthiness, we must demonstrate how the data in the tables proves the structure of 1-ethylpiperidine-2-carbaldehyde without ambiguity.
The Aldehyde Anchor
The elucidation begins at the highly deshielded aldehyde proton at 9.65 ppm . Unlike a standard aliphatic aldehyde which often appears as a singlet or a triplet, this signal is a distinct doublet ( J=1.5 Hz).
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Causality: This fine splitting is the 3J coupling to the single methine proton at C-2. This immediately confirms that the formyl group is attached to a tertiary carbon, locking in the C-2 position.
Tracing the Ring (COSY)
From the H-2 proton at 2.95 ppm , the COSY spectrum allows us to "walk" around the piperidine ring. H-2 shows a cross-peak to the diastereotopic protons at C-3 (1.85 and 1.50 ppm). The walk continues through the complex multiplets of C-4 and C-5, eventually terminating at C-6. The C-6 protons are widely separated (3.10 ppm for equatorial, 2.20 ppm for axial) due to the anisotropic deshielding effect of the adjacent nitrogen lone pair, a classic hallmark of piperidine derivatives.
Validating the N-Ethyl Linkage (HMBC)
The most critical validation step is proving the connectivity of the ethyl group to the piperidine nitrogen. Because there are no protons on the nitrogen atom, COSY cannot bridge the ethyl group to the ring. We must rely on HMBC.
The N-CH 2 protons appear as two distinct multiplets (2.85 and 2.55 ppm) due to the chiral induction from C-2. In the HMBC spectrum, these protons show strong 3JCH cross-peaks to both C-2 (72.4 ppm) and C-6 (51.2 ppm) . Furthermore, the H-2 proton shows a 3JCH correlation back to the N-CH 2 carbon (48.6 ppm). This reciprocal HMBC network creates a closed, self-validating logical loop that absolutely confirms the N-alkylation site.
Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) network for structural validation.
References
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Joseph, D., et al. (2024). Exploration of piperidine-2-carbaldehyde by spectroscopic, topology analysis, molecular docking, and molecular dynamic simulation with solvents effect – A DFT and TD-DFT approach. ResearchGate.[Link]
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Pihlaja, K., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy.[Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13007, 1-Ethylpiperidine. PubChem.[Link]
